molecular formula C21H31N3O2 B2645865 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxamide CAS No. 921895-39-8

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxamide

Cat. No. B2645865
CAS RN: 921895-39-8
M. Wt: 357.498
InChI Key: FOBBMXOIBVBDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature . The compound also contains a morpholinoethyl group and a cyclopentanecarboxamide group.

Scientific Research Applications

Chemical Synthesis and Characterization

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxamide is a compound that can be synthesized through various chemical pathways. Studies have explored the nucleophilic behavior of morpholinoenamines, leading to different reactivities and the synthesis of novel derivatives. For instance, 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine has been used in the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, showcasing the versatility of related compounds in chemical synthesis (Aghekyan et al., 2009).

Reaction Mechanisms and Solvent Effects

The reaction mechanisms and solvent effects on compounds structurally similar to this compound have been investigated. For example, the reaction of 2,6-dibromocyclohexanone with morpholine reveals how solvent choice can drastically affect the outcome, leading to different products depending on whether chloroform or HMPA is used (SatoKikumasa et al., 1975).

Potential Biological Activities

Research on compounds with similar structures has also delved into potential biological activities. For instance, enaminones synthesized from cyclic beta-dicarbonyl precursors have shown potent anticonvulsant activity with minimal neurotoxicity, indicating the potential therapeutic applications of these compounds (Edafiogho et al., 1992). Moreover, morpholine derivatives have been evaluated as inhibitors against enzymes like xanthine oxidase, highlighting their potential in treating conditions such as gout and inflammation (Šmelcerović et al., 2013).

Antimicrobial Properties

The synthesis and antimicrobial activity of compounds like 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, which share a similar structural motif with this compound, have been explored. Such compounds exhibit a broad spectrum of antimicrobial activities, potentially paving the way for new pharmacological applications (Yancheva et al., 2012).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-23-9-8-18-14-17(6-7-19(18)23)20(24-10-12-26-13-11-24)15-22-21(25)16-4-2-3-5-16/h6-7,14,16,20H,2-5,8-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBBMXOIBVBDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.